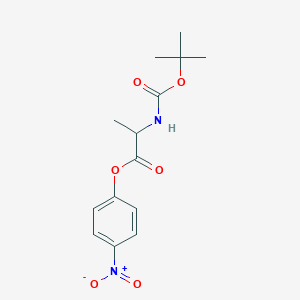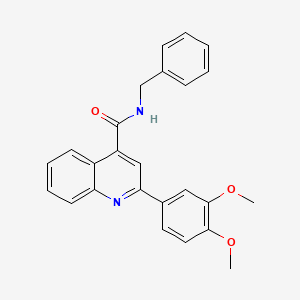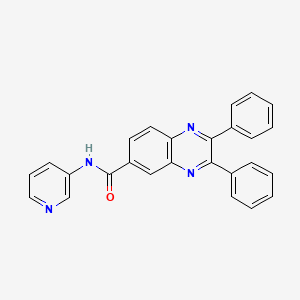![molecular formula C28H31N3O3S B3555952 1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3555952.png)
1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
Vue d'ensemble
Description
1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, also known as DPP, is a compound that has been extensively studied for its potential therapeutic applications. DPP belongs to the class of piperazine derivatives and has been found to possess a unique set of biochemical and physiological properties.
Mécanisme D'action
The exact mechanism of action of 1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is not fully understood. However, it has been proposed that this compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This compound has also been found to modulate the activity of the glutamate and GABA neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. This compound has also been found to increase the levels of GABA and decrease the levels of glutamate, which may contribute to its anxiolytic and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound also has a well-defined mechanism of action and has been extensively studied in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experiments. This compound also has a relatively short half-life, which may require frequent dosing in animal models.
Orientations Futures
There are several future directions for the study of 1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine. One area of research is the development of more potent and selective this compound analogs. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of this compound as a tool compound for the study of neurotransmitter systems and their role in disease states is an area of active research.
Applications De Recherche Scientifique
1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess antipsychotic, antidepressant, anxiolytic, and analgesic properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S/c32-28(25-13-15-26(16-14-25)35(33,34)31-17-7-8-18-31)30-21-19-29(20-22-30)27(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-6,9-16,27H,7-8,17-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPHIBFNQCBGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B3555897.png)
![methyl 5-{[(4-chlorophenyl)amino]carbonyl}-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3555902.png)
![methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3555904.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3555910.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-1-naphthylurea](/img/structure/B3555919.png)
![4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3555933.png)
![N-(2-furylmethyl)-2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3555956.png)
![3-allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3555960.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B3555964.png)

![N-(2-methoxyphenyl)-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B3555973.png)
